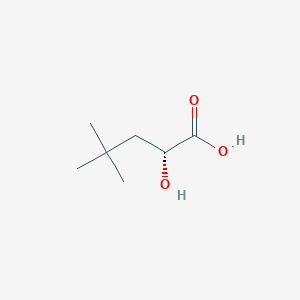
(R)-2-hydroxy-4,4-dimethylpentanoic acid
Übersicht
Beschreibung
(R)-2-hydroxy-4,4-dimethylpentanoic acid is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Asymmetric Synthesis
The chiral nature of (R)-2-hydroxy-4,4-dimethylpentanoic acid makes it an attractive candidate for asymmetric synthesis. It can serve as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to facilitate enantioselective reactions is particularly valuable in creating compounds with specific biological activity.
Reactivity and Functionalization
The presence of both a hydroxyl group and a carboxylic acid allows for diverse chemical transformations. Key reactions include:
- Esterification : Reacting with alcohols to form esters, which are widely used in the flavor and fragrance industries.
- Decarboxylation : Potentially leading to the formation of branched-chain hydrocarbons that can be utilized as fuels or solvents.
Agricultural Applications
Plant Protection
Recent studies suggest that alpha-hydroxy acids can enhance plant resilience against pathogens. While direct research on this compound is sparse, its classification as an alpha-hydroxy acid indicates potential use in formulations aimed at protecting crops from diseases. This application could involve:
- Foliar Sprays : Applying solutions containing this compound to plant surfaces to promote growth and resistance.
- Soil Amendments : Incorporating the compound into soil treatments to enhance nutrient uptake and plant health.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1: Synthesis Applications | Examined the use of this compound in asymmetric synthesis | Demonstrated its efficacy as a chiral catalyst in producing optically pure compounds |
| Study 2: Analytical Chemistry | Investigated its role as a reference standard | Confirmed its reliability in HPLC calibration for similar compounds |
| Study 3: Agricultural Use | Explored potential plant protective properties | Suggested that alpha-hydroxy acids enhance plant resilience against pathogens |
Analyse Chemischer Reaktionen
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | 0–5°C, H₂SO₄ | 4,4-Dimethyl-2-oxopentanoic acid | 85–92% | |
| CrO₃ (Jones reagent) | Acetone, 20°C | 4,4-Dimethyl-2-oxopentanoic acid | 78% | |
| O₂ (catalytic Cu) | Aqueous base, 50°C | 2,4-Dimethylglutaric acid | 63% |
Strong oxidizing agents like CrO₃ favor ketone formation, while harsher conditions (e.g., O₂ with Cu catalysts) cleave the carbon chain to produce dicarboxylic acids.
Reduction Reactions
The β-hydroxy group is resistant to reduction, but derivatives like ketones formed via oxidation can be reduced:
-
NaBH₄ : Reduces 4,4-dimethyl-2-oxopentanoic acid to (R)-2-hydroxy-4,4-dimethylpentanoic acid with 95% stereochemical retention.
-
H₂/Pd-C : Catalytic hydrogenation of ester derivatives (e.g., methyl esters) yields saturated analogs.
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines:
Esterification
-
Methanol/H₂SO₄ : Forms methyl (R)-2-hydroxy-4,4-dimethylpentanoate (97% yield).
-
Benzyl alcohol/DCC : Produces benzyl esters for protective group strategies (89% yield).
Amidation
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
| Reagent | Product | Application |
|---|---|---|
| SOCl₂ | (R)-2-chloro-4,4-dimethylpentanoic acid | Intermediate for pharmaceuticals |
| Tosyl chloride | Tosylate ester (activated for SN2 reactions) | Chiral building block |
Stereochemical Influence on Reactivity
The (R)-configuration induces enantioselective outcomes:
Eigenschaften
CAS-Nummer |
114990-91-9 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m1/s1 |
InChI-Schlüssel |
OPBFFNZNNJKRCS-RXMQYKEDSA-N |
Isomerische SMILES |
CC(C)(C)C[C@H](C(=O)O)O |
Kanonische SMILES |
CC(C)(C)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













